2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one
CAS No.: 1060184-94-2
Cat. No.: VC11926983
Molecular Formula: C11H14N6OS
Molecular Weight: 278.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060184-94-2 |
|---|---|
| Molecular Formula | C11H14N6OS |
| Molecular Weight | 278.34 g/mol |
| IUPAC Name | 2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-pyrrolidin-1-ylethanone |
| Standard InChI | InChI=1S/C11H14N6OS/c1-16-10-9(14-15-16)11(13-7-12-10)19-6-8(18)17-4-2-3-5-17/h7H,2-6H2,1H3 |
| Standard InChI Key | IYRUQTCFNSGGLS-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=NC=N2)SCC(=O)N3CCCC3)N=N1 |
| Canonical SMILES | CN1C2=C(C(=NC=N2)SCC(=O)N3CCCC3)N=N1 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The compound has the molecular formula C₁₁H₁₄N₆OS and a molecular weight of 278.34 g/mol. Its systematic IUPAC name is 2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-pyrrolidin-1-ylethanone, reflecting its triazolopyrimidine core, sulfur-containing linker, and pyrrolidine-terminated ketone moiety. The structural complexity arises from the fusion of a triazolo[4,5-d]pyrimidine system with a thioether bridge and a pyrrolidine substituent.
Structural Characterization
Key spectroscopic identifiers include:
-
SMILES:
CN1C2=C(C(=NC=N2)SCC(=O)N3CCCC3)N=N1 -
InChIKey:
IYRUQTCFNSGGLS-UHFFFAOYSA-N
The crystal structure remains unreported, but computational models suggest planar geometry for the triazolopyrimidine core and a flexible pyrrolidine ring .
Synthesis and Preparation
Optimization Challenges
Key challenges include:
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Regioselectivity: Avoiding N7 vs. N5 substitution in the triazolopyrimidine system .
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Oxidation Sensitivity: The thioether linkage may oxidize to sulfone derivatives under harsh conditions .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 278.34 g/mol | |
| LogP (Predicted) | 1.2 ± 0.3 | |
| Solubility | Sparingly soluble in H₂O; soluble in DMSO, DMF | |
| Stability | Stable at RT (decomposes >200°C) |
Biological and Pharmacological Insights
Mechanism of Action
While direct data on this compound is limited, structural analogs exhibit:
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LSD1 Inhibition: Triazolopyrimidines bind lysine-specific demethylase 1 (LSD1), disrupting epigenetic regulation .
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Kinase Modulation: Similar scaffolds inhibit SYK kinase (IC₅₀ ~2 μM in Ramos cells) .
Comparative Bioactivity
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